molecular formula C7H15NSi B1319348 4-(Trimethylsilyl)-3-butyn-1-amine CAS No. 183208-71-1

4-(Trimethylsilyl)-3-butyn-1-amine

Cat. No. B1319348
M. Wt: 141.29 g/mol
InChI Key: PMOCSIGHRYWEGB-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

Lithium aluminium hydride (0.095 g; 2.51 mmol) was added to a mixture of (4-azidobut-1-ynyl)trimethylsilane (0.700 g; 4.18 mmol) in diethyl ether. The resulting mixture was stirred at room temperature for two hours and carefully quenched with water and sodium hydroxide (10% in water). The aqueous layer was extracted with diethyl ether dried over magnesium sulfate, and concentrated under reduced pressure to yield 0.349 g (60%) of 4-(trimethylsilyl)but-3-yn-1-amine.
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]([CH2:10][CH2:11][C:12]#[C:13][Si:14]([CH3:17])([CH3:16])[CH3:15])=[N+]=[N-]>C(OCC)C>[CH3:15][Si:14]([CH3:17])([CH3:16])[C:13]#[C:12][CH2:11][CH2:10][NH2:7] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.095 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0.7 g
Type
reactant
Smiles
N(=[N+]=[N-])CCC#C[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carefully quenched with water and sodium hydroxide (10% in water)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[Si](C#CCCN)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.349 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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